3,4-dinitro-N-(propan-2-ylideneamino)aniline
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Overview
Description
3,4-Dinitro-N-(propan-2-ylideneamino)aniline is an organic compound that belongs to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. The compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dinitro-N-(propan-2-ylideneamino)aniline typically involves the reaction of 3,4-dinitroaniline with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further reaction to form the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4-Dinitro-N-(propan-2-ylideneamino)aniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3,4-diamino-N-(propan-2-ylideneamino)aniline.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3,4-Dinitro-N-(propan-2-ylideneamino)aniline has several applications in scientific research:
Chemistry: Used as an analytical reagent to detect the presence of various organic compounds.
Biology: Employed as a biochemical probe to study the structure and function of proteins.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dinitro-N-(propan-2-ylideneamino)aniline involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with amino acid residues, leading to changes in protein structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
- 3,5-Dinitroaniline
Uniqueness
3,4-Dinitro-N-(propan-2-ylideneamino)aniline is unique due to its specific substitution pattern and the presence of the propan-2-ylideneamino group. This structural feature imparts distinct chemical reactivity and biological activity compared to other dinitroanilines .
Properties
IUPAC Name |
3,4-dinitro-N-(propan-2-ylideneamino)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-6(2)10-11-7-3-4-8(12(14)15)9(5-7)13(16)17/h3-5,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOZDRYMNQECAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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